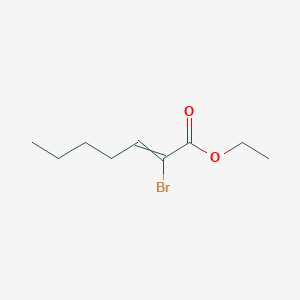

Ethyl 2-bromohept-2-enoate

Description

Overview of α,β-Unsaturated Esters in Synthetic Chemistry

α,β-Unsaturated esters are a cornerstone of organic synthesis, valued for their dual reactivity. The electrophilic nature of the carbonyl carbon and the β-carbon of the alkene allows for a variety of nucleophilic addition reactions. Furthermore, the double bond can participate in a wide array of cycloaddition and transition-metal-catalyzed cross-coupling reactions. These compounds are integral to the synthesis of numerous natural products and pharmaceuticals.

Importance of Halogenated α,β-Unsaturated Esters as Versatile Synthons

The introduction of a halogen, such as bromine, at the α-position of an α,β-unsaturated ester dramatically enhances its synthetic utility. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for the introduction of various functional groups through cross-coupling reactions. This modification transforms the otherwise simple unsaturated ester into a powerful and versatile synthon, a molecular fragment used as a building block in the synthesis of more complex molecules.

Rationale for Focused Research on Ethyl 2-bromohept-2-enoate

While extensive research on this compound is not widely documented, a focused investigation into its properties and reactivity is warranted. The heptenoate backbone provides a lipophilic chain that can be advantageous in the synthesis of natural products and other biologically active molecules with long alkyl chains. Understanding its specific reactivity would allow chemists to harness its potential for the stereoselective and efficient construction of target molecules.

Historical Context and Evolution of Research on Related α-Bromo-α,β-unsaturated Esters

The synthesis of α-bromo-α,β-unsaturated esters has a rich history, with early methods often relying on the bromination of a pre-existing α,β-unsaturated ester followed by dehydrobromination. Over time, more sophisticated and stereoselective methods have been developed. The advent of the Wittig and Horner-Wadsworth-Emmons reactions provided more direct routes to these compounds from aldehydes and ketones. Similarly, the Reformatsky reaction, which involves the reaction of an α-bromo ester with a carbonyl compound in the presence of zinc, has been a mainstay for the synthesis of β-hydroxy esters, which can then be dehydrated to the corresponding α,β-unsaturated esters. wikipedia.org More recently, transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic chemist's toolkit for the preparation and functionalization of these valuable intermediates.

Structure

3D Structure

Properties

CAS No. |

102574-99-2 |

|---|---|

Molecular Formula |

C9H15BrO2 |

Molecular Weight |

235.12 g/mol |

IUPAC Name |

ethyl 2-bromohept-2-enoate |

InChI |

InChI=1S/C9H15BrO2/c1-3-5-6-7-8(10)9(11)12-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

YFBJSVBRSPBKKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C(=O)OCC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Bromohept 2 Enoate and Its Analogues

Stereoselective Synthesis of α-Bromo-α,β-unsaturated Esters

Achieving stereocontrol in the synthesis of α-bromo-α,β-unsaturated esters is a significant challenge. Traditional methods often yield mixtures of (E) and (Z) isomers or favor the Z-isomer. organic-chemistry.org Modern synthetic strategies have increasingly focused on developing highly stereoselective routes to access these compounds with high purity.

One-Pot Multicomponent Reactions

One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel, have emerged as powerful tools in organic synthesis. They offer several advantages, including improved efficiency, reduced waste, and simplified purification processes.

A highly efficient one-pot procedure for the synthesis of Z-configured α-bromo-α,β-unsaturated esters involves a tandem halogenation-oxidation-Wittig reaction. nih.gov This process begins with the treatment of a phosphorane, specifically (carboethoxymethylene)triphenylphosphorane, with a halogenating agent like N-bromosuccinimide (NBS). nih.govresearchgate.net This is followed by the addition of an alcohol in the presence of a metal oxide, such as manganese dioxide (MnO₂), which serves as a mild oxidizing agent to convert the alcohol to the corresponding aldehyde in situ. nih.govresearchgate.net The generated aldehyde then undergoes a Wittig reaction with the brominated phosphorane ylide to yield the desired α-bromo-α,β-unsaturated ester. nih.gov This domino reaction sequence demonstrates high stereoselectivity for the Z-isomer. nih.govnih.gov

The reaction is versatile, accommodating a range of reactive alcohols, including aromatic, allylic, and propargylic alcohols, to produce the corresponding unsaturated esters in good to excellent yields. nih.govresearchgate.net

| Entry | Alcohol Substrate | Product | Yield (%) | Z:E Ratio |

| 1 | Benzyl alcohol | Ethyl 2-bromo-3-phenylpropenoate | 90 | >99:1 |

| 2 | Cinnamyl alcohol | Ethyl 2-bromo-5-phenylpenta-2,4-dienoate | 85 | >99:1 |

| 3 | 1-Hexanol | Ethyl 2-bromohept-2-enoate | 82 | >99:1 |

| 4 | Propargyl alcohol | Ethyl 2-bromopent-2-en-4-ynoate | 78 | >99:1 |

| 5 | Geraniol | Ethyl 2-bromo-4,8-dimethylnona-2,6,8-trienoate | 75 | >99:1 |

Data derived from studies on tandem halogenation-oxidation-Wittig reactions. nih.gov

The application of ultrasonic irradiation has been shown to significantly enhance the efficiency of the one-pot tandem halogenation-oxidation-Wittig reaction. nih.gov Sonication provides a form of energy that facilitates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net In the synthesis of Z-α-bromo-α,β-unsaturated esters, irradiating the reaction mixture of the alcohol, phosphorane, NBS, and manganese dioxide with ultrasound constitutes a key step in this efficient, stereoselective procedure. nih.govresearchgate.net The use of ultrasound is considered a green chemistry approach, as it can improve reaction efficiency and reduce energy consumption. nih.govoatext.com

Horner-Wadsworth-Emmons (HWE) Reaction Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its reliability and stereocontrol. researchgate.netnih.gov Unlike the classical Wittig reaction, the HWE reaction typically uses phosphonate (B1237965) carbanions, and the resulting phosphate (B84403) byproducts are water-soluble, simplifying product purification. orgsyn.org The versatility of the HWE reaction allows for extensive modification to control the stereochemical outcome. researchgate.net

Recent advancements in the HWE reaction have focused on the design and synthesis of novel phosphonate reagents to improve reaction scope and stereoselectivity. researchgate.net For the synthesis of α-bromoacrylates, specialized bromophosphonoacetate reagents have been developed. One such example is the use of a mixture of ethyl bromo(diphenylphosphono)acetate and ethyl dibromo(diphenylphosphono)acetate, sometimes referred to as brominated Ando phosphonates. organic-chemistry.org These reagents can be prepared, stored at room temperature, and used to generate the desired α-bromoacrylates efficiently. organic-chemistry.org Another novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, has also been developed for the specific purpose of synthesizing α-bromo-α,β-unsaturated esters. researchgate.net The development of these reagents is crucial for expanding the utility of the HWE reaction in complex molecule synthesis. nii.ac.jpresearchgate.net

While many olefination reactions for α-haloacrylates tend to favor the Z-isomer, specific variants of the HWE reaction have been optimized to achieve high (E)-selectivity. organic-chemistry.org The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the base used for deprotonation, the reaction temperature, and the nature of the aldehyde substrate. researchgate.net

A highly (E)-selective method involves the deprotonation of a mixture of mono- and dibrominated Ando phosphonates using a strong base like sodium hydride (NaH) at low temperatures (e.g., 0 °C). organic-chemistry.org The subsequent reaction of this phosphonate anion with various aldehydes yields α-bromoacrylates with excellent E-selectivity, often with E:Z ratios exceeding 95:5. organic-chemistry.org This method is effective for a wide range of aromatic, aliphatic, and conjugated aldehydes. organic-chemistry.orgresearchgate.net

| Entry | Aldehyde | Base | Temperature (°C) | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde (B42025) | NaH | 0 | 95 | 98:2 |

| 2 | Heptanal | NaH | 0 | 99 | 95:5 |

| 3 | Cyclohexanecarboxaldehyde | NaH | 0 | 94 | 98:2 |

| 4 | Cinnamaldehyde | NaH | 0 | 90 | 97:3 |

Data derived from studies on the stereoselective preparation of (E)-α-bromoacrylates using brominated Ando phosphonates. organic-chemistry.org

Strategies from Alkyl But-2-enoates and N-Bromosuccinimide

A prominent strategy for the synthesis of analogues of this compound involves the allylic bromination of a corresponding alkyl but-2-enoate derivative using N-Bromosuccinimide (NBS). While direct α-bromination of an α,β-unsaturated ester can be challenging, the allylic position is susceptible to radical bromination.

In a representative synthesis of a similar compound, ethyl 4-bromo-3-methylbut-2-enoate, ethyl 3,3-dimethylacrylate is treated with NBS in the presence of a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), in a solvent like carbon tetrachloride. illinois.edu The mixture is typically heated under reflux to initiate the reaction. illinois.edu This process proceeds via a free radical chain mechanism, where AIBN initiates the formation of a bromine radical from NBS. This radical then abstracts an allylic hydrogen from the substrate, creating a resonance-stabilized allylic radical. The subsequent reaction of this radical with another molecule of NBS propagates the chain and yields the allylic bromide.

Another effective method for the direct α-bromination of α,β-unsaturated carbonyl compounds utilizes a combination of N-bromosuccinimide and triethylamine (B128534) trihydrobromide (Et₃N • 3 HBr) in the presence of potassium carbonate. beilstein-journals.org This one-step procedure is conducted under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758), and provides high yields of the corresponding α-bromo-enones. beilstein-journals.org This approach offers an advantage by avoiding harsh reaction conditions and potentially toxic reagents. beilstein-journals.org

Synthesis via Radical-Clock Precursors

The synthesis of this compound via radical-clock precursors is a nuanced area of study, focusing more on mechanistic understanding than on a direct synthetic route. Radical clocks are molecules that undergo unimolecular reactions at known rates, allowing for the timing of competing bimolecular radical reactions. illinois.edu While a direct, established synthetic protocol for this compound using a radical-clock precursor is not prominently documented, the principles of radical chemistry allow for a hypothetical approach and provide insight into reaction mechanisms.

For instance, a precursor could be designed to generate a radical that, in a controlled environment, could lead to the formation of the target α-bromo-α,β-unsaturated ester. The kinetics of radical addition to α,β-unsaturated esters are a subject of study, with photocatalysis being one method to initiate such reactions. copernicus.org N-hydroxyphthalimide (NHPI) esters, for example, are known radical precursors that can undergo reductive decarboxylative fragmentation to generate a substrate radical. copernicus.org

A mechanistic investigation into the OH-radical-initiated oxidation of α,β-unsaturated ketones reveals that the OH radical predominantly adds to the C=C double bond at either the α or β position, leading to the formation of α- or β-RO₂ radicals, respectively. researchgate.net Understanding these radical pathways is crucial for designing a synthesis that favors the desired α-bromination. While not a direct synthetic method, the use of radical-clock experiments could provide valuable data on the rates of competing radical pathways in the bromination of heptenoate derivatives, thereby aiding in the optimization of reaction conditions to favor the desired product. nih.gov

Functionalization of Precursors to Yield this compound

The synthesis of this compound can be achieved through the functionalization of various precursor molecules. One common approach involves the use of alcohols as starting materials. A one-pot procedure has been developed for the synthesis of Z-configured α-bromo-α,β-unsaturated esters from alcohols. organic-chemistry.org This method involves the treatment of N-bromosuccinimide (NBS) with (carboethoxymethylene) triphenylphosphorane in dichloromethane, followed by the addition of the alcohol in the presence of manganese dioxide, with the reaction mixture being subjected to ultrasonic irradiation. organic-chemistry.org This tandem halogenation-oxidation-Wittig reaction provides good to excellent yields for reactive alcohols like aromatic, allylic, and propargylic alcohols. organic-chemistry.org

Another strategy starts from propargylic alcohols, which can be converted to α-bromo-α,β-unsaturated aldehydes and ketones through a bimetallic catalysis system. nih.gov This method utilizes Ph₃PAuNTf₂ and MoO₂(acac)₂ as catalysts, with Ph₃PO as an additive to suppress the formation of undesired byproducts. nih.gov This approach is notable for its use of low catalyst loadings and mild reaction conditions, and it can be extended to produce α-bromo analogues using NBS. nih.gov

Furthermore, α,β-unsaturated carbonyl compounds themselves can serve as precursors. A straightforward, one-step method allows for the conversion of α,β-unsaturated carbonyl compounds to their corresponding α-bromo-enones at room temperature under mild conditions. beilstein-journals.org This is achieved using a combination of NBS and Et₃N • 3 HBr with potassium carbonate in dichloromethane, offering high yields. beilstein-journals.org

Optimization of Reaction Conditions and Yields in Academic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are typically investigated include the choice of solvent, reaction temperature, base, and the stoichiometry of reactants.

In the synthesis of α,β-unsaturated ketones, for example, the choice of base and solvent was found to be critical. A study on the alkylation of an α,β-unsaturated ketone found that t-BuOK was the most effective base, and t-butanol was the optimal solvent. researchgate.net The amounts of the alkylating agent and the base were also systematically varied to maximize the yield. researchgate.net

Temperature is another critical factor. In a study on the palladium-catalyzed oxygenative amidation of metal carbynoids, it was found that lower temperatures led to a decrease in product yield, indicating that elevated temperatures were favorable for the transformation. The solvent also played a significant role, with dichloromethane (DCM) proving to be the optimal choice over other solvents like THF, MeCN, EtOAc, and PhCl.

In the context of α-bromination, the molar equivalents of the reactants can be fine-tuned to control the degree of bromination. For instance, in the synthesis of α,β-unsaturated α′-bromoketones and α′,α′-dibromoketones, adjusting the molar equivalents of NBS and the reaction conditions allowed for the selective formation of either the mono- or dibrominated products in excellent yields.

The following table summarizes the optimization of various reaction parameters from different studies, which can be analogously applied to the synthesis of this compound.

| Parameter | Variation Studied | Optimal Condition/Observation | Reference |

|---|---|---|---|

| Base | K₂CO₃, NaOCH₃, t-BuOK | t-BuOK provided the best results for alkylation. | researchgate.net |

| Solvent | t-butanol, THF, DCM, MeCN, EtOAc, PhCl | t-butanol was optimal for alkylation; DCM was best for a Pd-catalyzed reaction. | researchgate.net |

| Temperature | Varied from lower temperatures to elevated temperatures. | Elevated temperatures were found to be favorable for a specific transformation. | |

| Reactant Stoichiometry | Molar equivalents of brominating agent (NBS) were adjusted. | Fine-tuning allowed for selective mono- or di-bromination. |

Green Chemistry Approaches in the Synthesis of α-Bromo-α,β-unsaturated Esters

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of α-bromo-α,β-unsaturated esters, this includes the use of greener solvents, safer brominating agents, and more sustainable reaction conditions.

One approach is to replace hazardous solvents with more benign alternatives. While many traditional bromination reactions use chlorinated solvents like carbon tetrachloride or dichloromethane, research is exploring the use of water, ionic liquids, or deep eutectic solvents. organic-chemistry.org The use of water as a solvent is particularly attractive, although it may require the use of phase transfer catalysts for non-polar substrates. organic-chemistry.org

The development of eco-friendly brominating reagents is another key area. Instead of using hazardous liquid bromine, alternative reagents are being explored. A combination of bromide and bromate (B103136) salts (bromide-bromate couple) can be used to generate reactive bromine species in situ upon acidification. illinois.edu This method is effective for various bromination reactions, including the formation of α-bromoketones from olefins, with the only byproduct being aqueous sodium chloride. illinois.edu Another sustainable approach is the in situ generation of Br₂ or KOBr from the reaction of an oxidant like NaOCl with HBr or KBr, respectively. copernicus.org This can be performed in a continuous flow process, which enhances safety by minimizing the amount of hazardous reagent present at any given time. copernicus.org

N-Bromosuccinimide (NBS) is often considered a greener alternative to molecular bromine as it is a solid and easier to handle. nih.gov However, the use of NBS still generates byproducts like succinimide (B58015) and has a lower atom economy. nih.gov To further improve the green credentials of NBS-mediated reactions, solvent-free conditions can be employed. For instance, the regioselective bromination of certain aromatic compounds has been achieved using dioxane dibromide as a solid brominating agent in a solvent-free protocol.

The following table highlights some green chemistry approaches relevant to the synthesis of α-bromo-α,β-unsaturated esters.

| Green Chemistry Principle | Approach | Example/Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduces the use of hazardous chlorinated solvents. | organic-chemistry.org |

| Safer Reagents | Use of bromide-bromate couple or in situ generation of bromine. | Avoids handling of hazardous liquid bromine and produces benign byproducts. | illinois.educopernicus.org |

| Atom Economy | While NBS has lower atom economy, its solid nature offers safety benefits. | NBS is a safer alternative to Br₂ for many applications. | nih.gov |

| Waste Prevention | Solvent-free reaction conditions. | Eliminates solvent waste. |

Reactivity and Reaction Pathways of Ethyl 2 Bromohept 2 Enoate

Nucleophilic Additions to the α,β-Unsaturated System

The electron-withdrawing nature of the ester group in ethyl 2-bromohept-2-enoate polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of α,β-unsaturated carbonyl compounds.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org In the case of this compound, a variety of nucleophiles can be employed in this reaction. The general mechanism involves the attack of a soft nucleophile, such as an enolate, on the electrophilic β-carbon of the unsaturated ester. libretexts.org This process is thermodynamically driven by the formation of a more stable single bond from a pi bond. masterorganicchemistry.com

The reaction typically proceeds in three key steps:

Formation of the nucleophile (e.g., deprotonation of a donor to form an enolate). masterorganicchemistry.comlibretexts.org

Nucleophilic attack of the donor at the β-carbon of the this compound. libretexts.org

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of Michael additions can be significant, as the reaction can create new chiral centers. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Enolate | Conjugate addition product | Michael Addition |

Organometallic reagents are another important class of nucleophiles that can react with α,β-unsaturated esters. The regioselectivity of the addition (1,2- vs. 1,4-addition) depends on the nature of the organometallic reagent. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, attacking the carbonyl carbon directly. In contrast, softer nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-addition (Michael addition). masterorganicchemistry.com

In the context of this compound, the use of organocuprates would be expected to result in the addition of the organic group to the β-position of the double bond.

Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the double bond in this compound is a key functional group that allows for a variety of substitution reactions, further expanding its synthetic utility.

While vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts, under specific conditions, the bromine atom in this compound can be displaced by a nucleophile. The reaction mechanism can vary depending on the reaction conditions and the nature of the nucleophile.

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a vinyl bromide, is a suitable electrophilic partner in several types of cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound (the nucleophile) with an organic halide or pseudohalide (the electrophile). yonedalabs.com This reaction is highly valued for its versatility and tolerance of a wide range of functional groups. yonedalabs.comyoutube.com

Recent advancements have led to the development of highly active and versatile palladium catalyst systems, including those that are phosphine-free or utilize N-heterocyclic carbene (NHC) ligands, enabling Suzuki couplings under mild conditions, even at room temperature. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reaction Type |

| This compound | Organoboronic acid | Palladium catalyst | Various (e.g., carbonates, phosphates) | Coupled product | Suzuki Cross-Coupling |

Cross-Coupling Reactions

Cyclization Reactions

This compound is a valuable precursor for the synthesis of various cyclic structures through different cyclization strategies.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound can lead to the formation of a variety of carbocyclic and heterocyclic systems. The specific reaction pathways are highly dependent on the nature of the substrate and the reaction conditions employed. For instance, the presence of a nucleophilic group elsewhere in the molecule could lead to an intramolecular substitution of the bromine atom, forming a cyclic product.

Annulation for Heterocycle Formation (e.g., 1,4-Benzoxazines, Pyrrol-2-ones)

Annulation reactions involving substrates structurally related to this compound are a powerful tool for constructing heterocyclic rings. For example, the reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) leads to the formation of pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net This process occurs under mild conditions and typically results in high yields. researchgate.net While not directly involving this compound, this illustrates a plausible pathway for heterocycle formation where the α,β-unsaturated ester moiety acts as an electrophile.

The synthesis of 1,4-benzoxazines and pyrrol-2-ones could be envisioned through multi-step sequences starting from this compound. For instance, the bromo-enoate could first undergo a substitution reaction with a suitable nucleophile, followed by a cyclization step to form the desired heterocyclic core.

Radical Cyclization Cascades

Radical cyclization cascades offer an efficient means to construct complex polycyclic molecules in a single step. nih.govresearchgate.net These reactions are typically initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclizations. In the context of this compound, the bromine atom could serve as a handle for radical generation via single-electron transfer from a reducing agent. The resulting radical could then participate in a cascade reaction, leading to the formation of intricate molecular architectures. For example, polar-radical cyclization cascades of magnesiated ω-alkenylnitriles have been shown to produce bicyclic ketones. nih.gov A similar strategy could potentially be applied to appropriately functionalized derivatives of this compound.

Olefination Reactions with Aldehydes

Olefination reactions are fundamental transformations for the formation of carbon-carbon double bonds. While the direct olefination using this compound as the olefinating agent is not a standard named reaction, related compounds and methodologies provide insight into how it might react with aldehydes.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for converting aldehydes and ketones into alkenes. tcichemicals.comharvard.edu These reactions involve the use of phosphorus ylides or phosphonate (B1237965) carbanions. It is conceivable that a phosphonium (B103445) salt or phosphonate ester could be prepared from a precursor related to this compound, which could then be used in an olefination reaction with an aldehyde.

More recently, visible-light photoredox catalysis has emerged as a powerful tool for olefination. nih.gov This methodology allows for the coupling of alkyl halides with aldehydes under mild conditions. nih.gov In a typical reaction, the photocatalyst absorbs visible light and promotes the formation of an alkyl radical from the alkyl halide. This radical then adds to the aldehyde, and subsequent steps involving a phosphine (B1218219) reagent lead to the formation of the alkene. nih.gov This modern approach could potentially be applied to this compound to synthesize more complex unsaturated esters.

Table 2: Comparison of Olefination Reactions Potentially Applicable to this compound Derivatives

| Reaction | Reagents | Key Features |

| Wittig Reaction | Phosphonium ylide | Often provides Z-alkenes with non-stabilized ylides. harvard.edu |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Typically favors the formation of E-alkenes; byproducts are water-soluble. tcichemicals.com |

| Visible-Light Photoredox Catalysis | Photocatalyst, phosphine, base | Mild reaction conditions, broad functional group tolerance. nih.gov |

Rearrangement Reactions

The structural framework of this compound, featuring a halogen atom on a double bond, presents opportunities for various rearrangement reactions. The specific type of rearrangement would be highly dependent on the reaction conditions and the presence of other functional groups. For example, under certain conditions, allylic rearrangements could occur, potentially shifting the position of the double bond and the bromine atom.

Further research into the reactivity of this compound under various catalytic systems (e.g., Lewis acids, transition metals) could uncover novel rearrangement pathways, leading to the synthesis of unique and valuable molecular scaffolds.

Stereo- and Regioselectivity in Key Transformations of this compound

The reactivity of this compound, a versatile building block in organic synthesis, is characterized by the interplay of its vinyl bromide and α,β-unsaturated ester functionalities. These features allow for a range of transformations where control of stereo- and regioselectivity is of paramount importance for the synthesis of complex target molecules. Key transformations of this compound often involve nucleophilic attack and cross-coupling reactions, where the stereochemical and regiochemical outcomes are dictated by the nature of the reactants, catalysts, and reaction conditions.

The inherent asymmetry at the α- and β-positions of the butenoate chain, coupled with the potential for both E and Z configurations of the double bond, necessitates careful consideration of stereocontrol in its reactions.

Stereoselectivity in Michael Additions

The α,β-unsaturated ester moiety in this compound makes it a competent Michael acceptor. masterorganicchemistry.comwikipedia.orgbyjus.com In these conjugate addition reactions, a nucleophile adds to the β-carbon of the double bond. The stereochemical outcome of this addition can lead to the formation of new stereocenters. During a Michael reaction, both sp² hybridized carbons of the alkene are converted to sp³ hybridization, each with the potential to become a chiral center. libretexts.org

While specific studies on the stereoselectivity of Michael additions to this compound are not extensively documented in the literature, general principles of asymmetric Michael additions can be applied. The use of chiral catalysts or auxiliaries can induce facial selectivity in the approach of the nucleophile to the double bond, leading to the preferential formation of one diastereomer or enantiomer. For instance, asymmetric Michael additions of β-keto esters to nitroolefins have been shown to proceed with high diastereoselectivity and enantioselectivity when employing chiral nickel-diamine catalysts. nih.gov This suggests that similar strategies could be effective for controlling the stereochemistry in Michael additions involving this compound.

Table 1: Factors Influencing Stereoselectivity in Michael Additions

| Factor | Influence on Stereoselectivity |

| Chiral Catalyst | Can create a chiral environment around the substrate, directing the nucleophile to a specific face of the double bond. |

| Chiral Auxiliary | A chiral group temporarily attached to the substrate can block one face, forcing the nucleophile to attack from the less hindered side. |

| Substrate Geometry | The E or Z configuration of the this compound can influence the transition state geometry and, consequently, the stereochemical outcome. |

| Reaction Temperature | Lower temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. |

| Solvent | The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the catalyst, thereby influencing stereoselectivity. |

Regioselectivity in Cross-Coupling Reactions

This compound possesses a vinyl bromide moiety, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net These reactions are powerful tools for the formation of carbon-carbon bonds. The regioselectivity of these reactions with this compound is generally high, with the new carbon-carbon bond forming at the C2 position, replacing the bromine atom.

The stereochemistry of the double bond is typically retained during the Suzuki-Miyaura coupling process. libretexts.org This means that if the starting material is the Z-isomer of this compound, the product of the cross-coupling reaction will also have the Z-configuration. This stereospecificity is a key feature of the reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps, all of which generally proceed with retention of configuration at the sp² carbon centers.

Table 2: Regio- and Stereoselectivity in a Representative Suzuki-Miyaura Coupling

| Reactants | Catalyst System | Product | Regioselectivity | Stereoselectivity |

| Ethyl (Z)-2-bromohept-2-enoate + Arylboronic acid | Pd(PPh₃)₄, Base | Ethyl (Z)-2-arylhept-2-enoate | High (Coupling at C2) | High (Retention of Z configuration) |

Control of E/Z Selectivity

The synthesis of either the E or Z isomer of this compound itself is a critical aspect of controlling the stereochemistry of subsequent reactions. The stereochemical outcome of the synthesis of α-bromo-α,β-unsaturated esters can often be controlled by the choice of reaction conditions and reagents. While specific high-yielding stereoselective syntheses for this compound are not widely reported, general methods for the synthesis of such compounds can provide either the E or Z isomer selectively.

Mechanistic Investigations of Reactions Involving Ethyl 2 Bromohept 2 Enoate

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. While specific kinetic data for Ethyl 2-bromohept-2-enoate is not extensively documented in publicly available literature, the principles of kinetic analysis can be applied by examining analogous systems. For instance, in reactions such as atom transfer radical polymerization (ATRP), the rate of activation is a critical parameter. The study of similar alkyl halides in ATRP reveals that the reaction rate is dependent on the concentration of the initiator (the bromo-ester), the catalyst, and the monomer.

Role of Catalysis in Directing Reaction Pathways

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For reactions involving this compound, both metal-based and photoinduced catalytic systems are of significant interest.

Iron-Catalyzed Processes

Iron, being an abundant, inexpensive, and low-toxicity metal, has emerged as a sustainable catalyst for a variety of organic transformations, including atom transfer radical reactions. researchgate.netnih.govrsc.org In the context of this compound, an iron catalyst can facilitate atom transfer radical cyclization (ATRC).

The mechanism of iron-catalyzed ATRC typically involves the following steps:

Initiation: An iron(II) complex reacts with the this compound, abstracting the bromine atom to form a vinyl radical and an iron(III) halide complex.

Propagation (Cyclization): The generated vinyl radical undergoes an intramolecular cyclization to form a new carbon-carbon bond, resulting in a cyclic radical intermediate.

Termination (Halogen Transfer): The cyclic radical abstracts a halogen atom from the iron(III) halide complex, regenerating the iron(II) catalyst and forming the cyclized product.

The efficiency and selectivity of this process are highly dependent on the nature of the iron catalyst and the ligands coordinating to it. researchgate.net The ligand environment influences the redox potential of the iron center, thereby affecting the rates of activation and deactivation. rsc.org For instance, in iron-catalyzed ATRP, the use of different ligands can significantly impact the control over the polymerization of methacrylate (B99206) and styrene (B11656) monomers. nih.gov While the direct application to this compound cyclization requires specific investigation, the principles derived from ATRP studies are highly relevant.

A comparison of bromine- and chlorine-based initiating systems in iron-catalyzed ATRP has shown that bromo-compounds generally provide better control over the polymerization. rsc.org This is attributed to the lower carbon-halogen bond dissociation energy of the C-Br bond compared to the C-Cl bond and the more efficient exchange of bromine atoms. rsc.org This suggests that this compound would be a suitable substrate for iron-catalyzed radical cyclization.

| Catalyst System Component | Role in Iron-Catalyzed ATRC | Reference |

| Iron(II) Species | Activator, initiates radical formation by abstracting bromine. | researchgate.net |

| Ligand | Modulates redox potential and solubility of the iron catalyst. | researchgate.netrsc.org |

| This compound | Radical precursor, provides the vinyl radical for cyclization. | N/A |

| Solvent | Influences catalyst stability, solubility, and reaction rates. | rsc.org |

Photoinduced Electron Transfer Cyclization Reactions

Photoinduced electron transfer (PET) represents another powerful strategy for initiating radical reactions under mild conditions. In the context of a bromo-enoate, a photosensitizer, upon excitation with light, can either donate an electron to or accept an electron from the substrate to generate a radical ion.

For a compound like this compound, a plausible PET mechanism would involve an excited-state photosensitizer transferring an electron to the bromo-enoate. This would lead to the formation of a radical anion, which could then fragment to release a bromide ion and generate the desired vinyl radical. This vinyl radical can then undergo intramolecular cyclization.

Studies on similar systems, such as the photoinduced atom transfer radical addition/cyclization between alkynes or alkenes and unsaturated α-halogenated carbonyls, demonstrate the feasibility of this approach. mdpi.com These reactions can be mediated by visible light and often involve an amine as a co-reductant. mdpi.com The formation of a halogen-bonding complex between the amine and the halogenated substrate can facilitate the carbon-halogen bond cleavage upon irradiation. mdpi.com

Radical Intermediates and Propagation in Transformations

The core of the transformations involving this compound under the conditions discussed above is the generation and subsequent reaction of radical intermediates. The primary radical formed is a vinyl radical resulting from the cleavage of the C-Br bond.

The propagation of the reaction, particularly in a cyclization process, involves the intramolecular addition of this vinyl radical to the double bond within the heptenoate chain. The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for radical cyclizations.

In iron-catalyzed atom transfer radical cyclization (ATRC), the propagation is a chain process where the catalyst is regenerated. dntb.gov.ua The radical intermediate abstracts a halogen from the oxidized catalyst to furnish the product and the reduced form of the catalyst, which can then activate another molecule of the bromo-enoate. researchgate.netdntb.gov.ua

Transition State Analysis in Stereoselective Processes

For the formation of a chiral center during cyclization, the approach of the radical to the double bond will be influenced by steric and electronic factors of the substituents on the transitioning structure. Computational studies, often employing density functional theory (DFT), are instrumental in modeling these transition states to predict and explain the observed stereoselectivity. In related systems, the stereochemistry of the final product is often controlled by the conformation of the cyclic transition state, which seeks to minimize steric interactions.

Solvent Effects on Reaction Mechanism and Selectivity

The choice of solvent can have a profound impact on the mechanism and selectivity of radical reactions. In iron-catalyzed ATRP, for example, the polarity of the solvent plays a crucial role. rsc.org Polar solvents can stabilize charged intermediates and transition states, potentially altering reaction rates.

For iron-catalyzed reactions, decreasing the polarity of the reaction medium has been shown to improve polymerization control. rsc.org For instance, polymerizations in a less polar solvent like anisole (B1667542) afforded well-controlled polymers, whereas reactions in the more polar acetonitrile (B52724) resulted in higher dispersity. rsc.org This is attributed to the stabilization of anionic and cationic iron species in polar solvents, which can affect the equilibrium between the active and dormant species. rsc.org

In photoinduced reactions, the solvent can also influence the properties of the excited state of the photosensitizer and the stability of any charged intermediates. nih.gov For example, the excited-state lifetime and intersystem crossing quantum yield of a photoredox catalyst were found to be significantly affected by solvent polarity, which in turn impacted the control over the polymerization. nih.gov

The effect of solvent concentration can also be significant. In some photoinduced radical reactions, at low concentrations, side reactions such as hydrogen abstraction from the solvent can become more prominent. mdpi.com

| Solvent Property | Potential Effect on Reactions of this compound | Reference |

| Polarity | Can influence the stability of ionic intermediates and the redox potential of metal catalysts. | rsc.orgnih.gov |

| Coordinating Ability | Can compete with ligands for coordination to a metal catalyst, affecting its activity. | rsc.org |

| Chain Transfer Ability | Can participate in chain transfer reactions, potentially leading to side products. | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 2-bromohept-2-enoate, providing insights into its proton and carbon frameworks and stereochemical arrangement.

¹H NMR Spectroscopy for Proton Environments and Coupling Constants

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the different proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

A typical ¹H NMR spectrum of a related compound, ethyl bromoacetate, shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, arising from coupling with each other. chemicalbook.com The chemical shifts for the protons in the heptenoate chain of this compound would be expected in specific regions. For instance, the vinylic proton would likely appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bond and the bromine atom. The protons of the ethyl group would exhibit a characteristic quartet and triplet pattern. chemicalbook.comallfordrugs.com The protons on the alkyl chain would appear at progressively higher fields (lower ppm values). pdx.edu

Ethyl Group: The methylene protons (-OCH₂CH₃) are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet.

Heptenoate Chain: The vinylic proton (=CH-) will be a key signal, with its chemical shift and coupling constants providing information about the stereochemistry of the double bond. The methylene and methyl groups of the heptyl chain will produce a series of multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic-H | 6.5 - 7.5 | Triplet |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet |

| -CH₂- (on heptyl chain) | 2.2 - 2.5 | Multiplet |

| -CH₂- (on heptyl chain) | 1.3 - 1.6 | Multiplet |

| -CH₂- (on heptyl chain) | 1.2 - 1.4 | Multiplet |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet |

| Terminal -CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. libretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, generally in the range of 160-180 ppm. libretexts.org

Olefinic Carbons: The two carbons of the C=C double bond will resonate in the olefinic region, typically between 100 and 150 ppm. The carbon atom bonded to the bromine (C-Br) will be shifted further downfield compared to the other olefinic carbon. libretexts.orgoregonstate.edu

Ethyl Group Carbons: The methylene carbon of the ethyl group (-OCH₂) will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically between 10 and 20 ppm. libretexts.orgdocbrown.info

Heptyl Chain Carbons: The carbons of the heptyl chain will have chemical shifts in the typical alkane region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 160 - 170 |

| C-Br | 120 - 130 |

| =C-H | 135 - 145 |

| -OCH₂CH₃ | 60 - 65 |

| Alkyl Chain Carbons | 14 - 40 |

| -OCH₂CH₃ | 13 - 15 |

Advanced NMR Techniques for Stereochemical Elucidation (e.g., NOESY, COSY)

To unambiguously determine the stereochemistry of the double bond (E/Z isomerism) in this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. allfordrugs.com This helps in assigning the proton signals of the heptyl chain by tracing the connectivity from one proton to its neighbors. For instance, a cross-peak between the vinylic proton and the adjacent methylene protons of the heptyl chain would confirm their proximity in the carbon skeleton. allfordrugs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, regardless of whether they are on adjacent atoms. For this compound, a NOESY experiment can distinguish between the E and Z isomers. If a Nuclear Overhauser Effect (NOE) is observed between the vinylic proton and the protons of the ethyl group's methylene, it would suggest a Z-configuration where these groups are on the same side of the double bond. Conversely, an NOE between the vinylic proton and the adjacent methylene group of the heptyl chain would indicate an E-configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1740 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester. rsc.org

C=C Stretch: A medium to weak absorption will likely appear around 1640-1680 cm⁻¹ for the carbon-carbon double bond. rsc.org

C-O Stretch: The C-O single bond of the ester group will exhibit a strong absorption in the range of 1000-1300 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the sp² hybridized vinylic proton will appear above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the alkyl chain and ethyl group will show absorptions just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1715 - 1740 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium-Weak |

| C-O (Ester) | 1000 - 1300 | Strong |

| =C-H | > 3000 | Medium |

| C-H (Alkyl) | < 3000 | Strong |

| C-Br | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) have a similar intensity.

The fragmentation of esters in a mass spectrometer often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃) to give a [M - 45]⁺ ion.

Loss of an ethyl radical (-CH₂CH₃) to give a [M - 29]⁺ ion.

McLafferty rearrangement, if sterically possible, involving the transfer of a gamma-hydrogen from the heptyl chain to the carbonyl oxygen, followed by cleavage.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While this compound itself is not chiral, if it were used in a reaction to create a chiral product, High-Performance Liquid Chromatography (HPLC) would be the method of choice to determine the enantiomeric excess (ee) of the product. This is achieved by using a chiral stationary phase (CSP) in the HPLC column. The two enantiomers of the product will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The relative areas of the two peaks in the chromatogram can be used to calculate the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative assessment of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.

In the analysis of this compound, a sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a long, thin capillary column. The separation of components within the sample is based on their differential partitioning between the stationary phase, a coating on the inside of the column, and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic property of the compound under a specific set of chromatographic conditions and is a primary indicator of its identity.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment.

For this compound, key fragmentation patterns would be expected. The molecular ion peak [M]⁺, corresponding to the intact molecule, would be observed, and its mass would confirm the molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₂CH₃), leading to the formation of an acylium ion. Other significant fragments could arise from cleavage at the alpha-position to the bromine atom or through rearrangements like the McLafferty rearrangement if the alkyl chain is sufficiently long.

The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. A high percentage area for the main peak indicates a high degree of purity.

Furthermore, GC-MS is instrumental in determining the ratio of geometric isomers (E/Z) of this compound. Due to their different spatial arrangements, the E and Z isomers often have slightly different physical properties, which can lead to their separation on a suitable GC column. The chromatogram would show two distinct peaks corresponding to each isomer. The ratio of the isomers can be calculated by comparing the integrated areas of their respective peaks. This is crucial as the biological activity and reactivity of the isomers can differ significantly.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Observation | Significance |

| Retention Time | A specific time for elution from the GC column under defined conditions. Different times for E and Z isomers. | Helps in the identification of the compound and its isomers. |

| Molecular Ion Peak | [M]⁺ and [M+2]⁺ peaks of similar intensity. | Confirms the molecular weight and the presence of one bromine atom. |

| Key Fragment Ions | Fragments corresponding to the loss of -OCH₂CH₃, -Br, and parts of the heptyl chain. | Provides structural information and confirms the identity of the compound. |

| Isomeric Ratio | Relative area of the GC peaks for the E and Z isomers. | Quantifies the proportion of each geometric isomer in the sample. |

X-ray Diffraction for Solid-State Structure Determination

While GC-MS provides valuable information about the composition and purity of a sample, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide a wealth of structural information.

The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively and destructively, creating a unique diffraction pattern of spots of varying intensity.

By analyzing the positions and intensities of these diffracted spots, crystallographers can work backward to determine the arrangement of atoms within the crystal's unit cell – the basic repeating structural unit. This analysis yields precise bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation and configuration in the solid state.

For this compound, an X-ray crystal structure would definitively establish the E or Z configuration of the double bond. It would also reveal the conformation of the heptenoate chain and the ethyl ester group, including the planarity of the molecule and the orientation of the bromine atom relative to the other functional groups.

Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, that govern how the molecules arrange themselves in the solid state. This can be important for understanding the physical properties of the compound, such as its melting point and solubility.

Although no specific crystal structure for this compound is publicly available as of the current date, data from similar structures, such as other α,β-unsaturated esters, can provide an indication of the type of information that would be obtained. For instance, studies on related compounds have detailed the planarity of the core structure and the specific conformations of the ester groups.

Table 2: Illustrative Crystal Data for a Hypothetical this compound Crystal

| Parameter | Example Data | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = W° | The size and shape of the repeating unit of the crystal. |

| Bond Lengths | C=C, C-Br, C=O, C-O | Precise distances between bonded atoms, confirming the chemical structure. |

| Bond Angles | Angles around sp² and sp³ carbons | The geometry around each atom in the molecule. |

| Torsion Angles | Dihedral angles defining the conformation. | The 3D shape of the molecule, including the planarity and isomer configuration. |

Computational and Theoretical Chemistry Studies of Ethyl 2 Bromohept 2 Enoate and Its Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org For Ethyl 2-bromohept-2-enoate, DFT calculations can provide fundamental insights into its stability, electronic properties, and the energetics of its reactions.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

| Reaction Parameter | Calculated Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -45.2 |

| Activation Energy (Ea) | 78.5 |

| Gibbs Free Energy of Reaction (ΔG) | -33.1 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, FMO theory can predict how it will interact with other reagents. The energy and spatial distribution of the HOMO and LUMO would be of particular interest. The HOMO is likely to be located on the carbon-carbon double bond and the lone pairs of the oxygen and bromine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized on the carbon atom attached to the bromine atom, suggesting this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity. unesp.br

Table 2: Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.8 | C=C, O, Br |

| LUMO | -1.2 | C-Br |

| HOMO-LUMO Gap | 8.6 | - |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. The molecule possesses several single bonds around which rotation can occur, leading to a variety of possible three-dimensional shapes or conformers.

By simulating the molecule's motion, MD can explore the potential energy surface and identify the most stable, low-energy conformations. nih.gov This is crucial for understanding how the molecule's shape might influence its reactivity or its interactions with other molecules, such as enzymes or catalysts. The simulations can also provide information on the dynamics of conformational changes, such as the rates of interconversion between different conformers.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, computational techniques can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Calculations can predict the chemical shifts of the various hydrogen and carbon atoms in the molecule, aiding in the assignment of peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an IR spectrum. This can help identify the presence of specific functional groups, such as the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H-NMR Chemical Shift (ppm) | δ 7.2 (C=CH), 4.2 (OCH₂), 2.5 (CH₂C=C), 1.3 (CH₃), 0.9 (CH₃) |

| ¹³C-NMR Chemical Shift (ppm) | δ 165 (C=O), 140 (C=C), 125 (C=C), 61 (OCH₂), 31, 28, 22, 14 (Alkyl C) |

| IR Absorption (cm⁻¹) | ~1720 (C=O stretch), ~1640 (C=C stretch), ~1250 (C-O stretch) |

| UV-Vis λmax (nm) | ~220 |

This table presents hypothetical data for illustrative purposes.

Computational Design of Novel Catalytic Systems for Transformations

Computational chemistry plays a vital role in the design of new catalysts for chemical transformations. pnnl.govpnnl.gov For reactions involving this compound, such as cross-coupling reactions or reductions, computational methods can be used to design and screen potential catalysts.

This process often involves:

Hypothesizing a Catalytic Cycle: Proposing a plausible mechanism for the catalytic reaction.

Modeling Intermediates and Transition States: Using methods like DFT to calculate the energies of all species involved in the catalytic cycle. nih.gov

Modifying the Catalyst: Systematically altering the structure of the catalyst (e.g., changing ligands on a metal center) in the computational model to see how these changes affect the energy of the rate-determining transition state.

Applications of Ethyl 2 Bromohept 2 Enoate As a Synthetic Intermediate in Complex Molecule Synthesis

Building Blocks for Pharmaceutical and Agrochemical Precursors

The inherent reactivity of ethyl 2-bromohept-2-enoate makes it a valuable starting material for the synthesis of precursors to a range of biologically active compounds. While specific examples directly utilizing this compound are not extensively detailed in the provided search results, the analogous compound, ethyl-2,2-dimethyl-7-bromoheptanoate, serves as a key intermediate in the preparation of bempedoic acid. chemicalbook.com Bempedoic acid is a medication used for treating hypercholesterolemia and atherosclerotic cardiovascular disease. chemicalbook.com The synthesis of bempedoic acid intermediates using this bromoheptanoate derivative highlights a streamlined and efficient manufacturing process. chemicalbook.com This parallel suggests the potential of this compound to serve a similar role in constructing other long-chain fatty acid-like structures that are often precursors to therapeutic agents. A patent describes a method for synthesizing ethyl 7-bromo-2,2-dimethylheptanoate using ethyl isobutyrate, 1,5-dibromopentane, and sodium hydride, a process that avoids the use of more hazardous lithium reagents. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the double bond and the presence of a good leaving group (bromide) in α-bromo-α,β-unsaturated esters make them excellent substrates for reactions with nucleophiles, leading to the formation of various heterocyclic systems.

A study on a related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, demonstrates its utility as a synthon for preparing new 1,4-benzoxazines and pyrrol-2-ones. researchgate.netyu.edu.jo The reaction of this bromo-enoate with various amines leads to the formation of N-alkylated intermediates which then undergo cyclization to yield tetramic acid derivatives, a class of pyrrol-2-ones. researchgate.net Specifically, the reaction with substituted anilines and p-bromoaniline produces 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones, respectively. researchgate.netyu.edu.jo

Furthermore, the synthesis of 2-substituted 1,3-benzoxazines has been achieved using benzaldehyde (B42025) and 2-hydroxy-N-phenylbenzylamine structures. rsc.org These monomers undergo ring-opening polymerization to form poly(PH-a- chemicalbook.comba), which exhibits good thermal properties. rsc.org While this example does not directly involve this compound, it illustrates a general strategy for synthesizing benzoxazine (B1645224) rings that could potentially be adapted.

Role in the Total Synthesis of Natural Products and Analogues

The structural motifs present in this compound are found within a variety of natural products, making it a logical starting point or key intermediate in their total synthesis.

Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are a class of naturally occurring compounds known for their diverse biological activities. nih.gov The total synthesis of several pyrrolizidine alkaloids, such as alexine (B40350) and those found in Madagascan frogs, has been achieved through various synthetic strategies. nih.govnih.gov While a direct application of this compound in these syntheses is not explicitly mentioned, the construction of the core pyrrolizidine skeleton often involves the formation of new carbon-carbon and carbon-nitrogen bonds, reactions for which α-bromo-α,β-unsaturated esters are well-suited. For example, the synthesis of alexine has been accomplished using a stereoselective [3+2] annulation reaction. nih.gov The total synthesis of other pyrrolizidines has been achieved starting from 1,5-hexadiene (B165246) via a common synthetic intermediate. nih.gov

Dactylolide and Related Structures

Dactylolide is a cytotoxic marine macrolide that has been the target of several total synthesis efforts. nih.govnih.gov Key features of these syntheses include catalytic asymmetric allylation, diastereoselective pyran annulation, and Horner-Wadsworth-Emmons macrocyclization. nih.gov Another approach involved a convergent total synthesis where the 2,6-disubstituted exo-methylene THP moiety was constructed via the intramolecular allylation of an α-acetoxy ether. researchgate.net Although this compound is not directly named in these synthetic routes, the structural components and reaction types employed are indicative of the kind of transformations where such a building block could be valuable.

Piperidines and Other Ring Systems

Piperidine (B6355638) derivatives are common structural motifs in many pharmaceuticals. The synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands has been reported. nih.gov The key steps in this synthesis involved a conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation and introduction of various amino moieties. nih.gov While this specific synthesis does not use this compound, the principles of conjugate addition and subsequent functionalization are highly relevant to the potential applications of this bromo-enoate in constructing substituted piperidine rings.

Development of Novel Carbon-Carbon Bond Forming Reactions

The strategic placement of the bromine atom and the ester group in this compound makes it a prime candidate for a range of carbon-carbon bond-forming reactions. Its reactivity can be harnessed in both metal-catalyzed cross-coupling reactions and nucleophilic addition-elimination sequences, providing synthetic chemists with powerful tools for molecular construction.

One of the key applications of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. cmu.edu In these processes, the carbon-bromine bond can be activated by a palladium catalyst, enabling the formation of a new carbon-carbon bond with a variety of coupling partners, including alkenes and boronic acids. This methodology allows for the introduction of the heptenoate moiety into larger, more complex molecules with high degrees of chemo- and regioselectivity.

The Reformatsky reaction offers another avenue for utilizing this compound in carbon-carbon bond formation. In the presence of zinc metal, an organozinc reagent can be generated from the α-bromo ester. This nucleophilic species can then add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters, which are valuable precursors for a variety of other functional groups.

| Reaction Type | Reactant | Key Reagents | Product Type |

| Heck Reaction | Alkene | Palladium catalyst, Base | Substituted Heptenoate |

| Suzuki Reaction | Aryl/Vinyl Boronic Acid | Palladium catalyst, Base | Aryl/Vinyl Heptenoate |

| Michael Addition | Nucleophile (e.g., enolate) | Base | β-Substituted Heptanoate |

| Reformatsky Reaction | Aldehyde/Ketone | Zinc | β-Hydroxy Heptanoate |

Precursor to Specialty Chemicals and Advanced Materials

The versatility of this compound as a synthetic intermediate extends to its use as a precursor for the synthesis of specialty chemicals and advanced materials. The functional handles present in the molecule, namely the ester and the carbon-bromine bond, allow for its incorporation into a diverse array of larger structures with tailored properties.

In the realm of specialty chemicals, this compound can serve as a building block for the synthesis of bioactive molecules, such as agrochemicals and pharmaceuticals. The heptenoate scaffold can be elaborated through various chemical transformations to generate complex natural product analogues or novel chemical entities with potential biological activity. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for diversification.

Moreover, this compound holds promise as a monomer or initiator in the synthesis of advanced materials, particularly functional polymers. The vinyl group can potentially participate in polymerization reactions, while the bromine atom can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. By incorporating this compound into a polymer backbone, materials with specific functionalities, such as flame retardancy or sites for post-polymerization modification, can be designed.

| Application Area | Transformation/Reaction | Resulting Product/Material |

| Specialty Chemicals | Elaboration of the heptenoate scaffold | Bioactive molecules (e.g., agrochemicals, pharmaceuticals) |

| Advanced Materials | Atom Transfer Radical Polymerization (ATRP) | Functional polymers with tailored properties |

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic protocols. Future research on Ethyl 2-bromohept-2-enoate will likely prioritize the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. Traditional bromination methods often involve toxic and corrosive reagents. Modern approaches aim to mitigate these issues.

One promising direction is the use of N-bromosuccinimide (NBS) in conjunction with catalysts under milder conditions, which can reduce waste and improve safety. organic-chemistry.org Research has demonstrated efficient, one-step procedures for the synthesis of α-bromo-α,β-unsaturated carbonyl compounds using systems like NBS–Et₃N·3HBr, which offers high yields under mild, room-temperature conditions. organic-chemistry.org Another green approach involves oxidative bromination using environmentally benign oxidants like hydrogen peroxide (H₂O₂) with a bromide source such as potassium bromide (KBr) or sodium bromide. organic-chemistry.orgpatsnap.com These methods avoid the use of elemental bromine and can often be performed in aqueous or solvent-free systems, significantly reducing the environmental impact. patsnap.comresearchgate.net

Future work could focus on optimizing these greener methods specifically for the heptenoate backbone, exploring catalyst systems like titanium tetrachloride (TiCl₄) with H₂O₂ or developing recyclable catalytic systems to further enhance sustainability. organic-chemistry.org The goal is to create a synthetic pathway that is not only efficient but also aligns with the principles of atom economy and reduced environmental footprint. researchgate.net

Table 1: Comparison of Synthetic Strategies for α-Bromo-α,β-Unsaturated Carbonyls

| Method | Brominating Agent/System | Key Advantages | Reference |

|---|---|---|---|

| Traditional Methods | Elemental Bromine (Br₂) | Effective | High toxicity, corrosive |

| Milder Bromination | NBS–Et₃N·3HBr | High yields, mild conditions, one-step | organic-chemistry.org |

| Oxidative Bromination | KBr/HCl/H₂O₂ | Uses inexpensive and safer reagents | organic-chemistry.org |

| Green Oxidative Bromination | H₂O₂ / Inorganic Bromide | Avoids toxic brominating agents, mild conditions | patsnap.com |

| Aqueous System | CaBr₂-Br₂ in water | Recyclable, no organic solvent needed | researchgate.net |

Exploration of Asymmetric Synthesis and Enantioselective Catalysis

The presence of a stereocenter in molecules is critical for biological activity. While this compound itself is achiral, it is an excellent precursor for creating chiral molecules through asymmetric transformations. Future research will undoubtedly delve into the enantioselective reactions of this substrate.

Catalytic asymmetric hydrogenation of the double bond is a powerful method to produce chiral ketones and esters with high enantioselectivity. nih.gov Iridium-based catalysts with chiral N,P-ligands have shown exceptional performance in the hydrogenation of challenging trisubstituted enones, achieving enantiomeric excesses (ee) up to 99%. nih.gov Applying similar catalytic systems to this compound could provide access to optically active α-bromo esters.

Furthermore, organocatalysis offers a metal-free alternative for asymmetric synthesis. For instance, isothiourea catalysts have been successfully used for the enantioselective Michael addition of nucleophiles to α,β-unsaturated esters. acs.org Exploring the reactivity of this compound in such organocatalyzed reactions could lead to a variety of chiral products. Additionally, novel catalytic strategies, such as those employing highly reactive silylium (B1239981) Lewis acids with enantiopure counteranions, are expanding the scope of asymmetric Diels-Alder reactions for α,β-unsaturated esters, a pathway that could be explored for this compound. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant trend in modern chemical manufacturing. capes.gov.brthieme-connect.de Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety (especially when handling hazardous intermediates), and allows for straightforward scalability. thieme-connect.deuc.pt The synthesis of this compound could be adapted to a flow process, enabling safer handling of brominating agents and potentially improving yield and purity through precise control of residence time. jst.org.in

Coupling flow chemistry with automated synthesis platforms can further accelerate research and development. chemh.com Automated systems allow for high-throughput screening of reaction conditions, rapid optimization, and improved reproducibility. nih.gov An automated platform could be used to quickly identify the optimal catalysts, solvents, and temperature for the synthesis of this compound or its subsequent transformations. synplechem.com This integration facilitates the rapid generation of compound libraries for biological screening or materials science applications. researchgate.net

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

This compound possesses multiple reactive sites: the carbon-carbon double bond, the ester functionality, and the carbon-bromine bond. The electronic interplay between the electron-withdrawing ester group and the halogen atom can give rise to unique reactivity. Future research will likely focus on uncovering novel transformations that go beyond predictable reactions.